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Compound of Interest

Compound Name: 2,6-Dimethylcinnamic acid

CAS No.: 110795-26-1

Cat. No.: B3212972 Get Quote

Executive Summary: The "Ortho-Effect" in Cinnamic
Scaffolds
In the optimization of phenylpropanoids, 2,6-disubstitution represents a critical medicinal

chemistry strategy distinct from the naturally ubiquitous 3,4-disubstitution pattern (e.g., Caffeic

acid). While 3,4-derivatives rely on redox-active catechol moieties for direct antioxidant

potency, 2,6-disubstituted cinnamic acid derivatives utilize steric occlusion and metabolic

blocking to enhance bioavailability and pharmacokinetic stability.

This guide objectively compares 2,6-disubstituted analogs against standard alternatives,

focusing on their utility in antitumor and anti-inflammatory applications where metabolic

resistance to cytochrome P450 hydroxylation is required.

Chemical Rationale & SAR Analysis
The structure-activity relationship (SAR) of 2,6-derivatives is governed by two primary

mechanisms that differentiate them from unsubstituted or meta/para-substituted analogs.

A. The Steric "Molecular Lock"
Substituents at the 2 and 6 positions create significant steric bulk near the
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-unsaturated carbonyl tail.

Consequence: This forces the phenyl ring to twist out of planarity with the alkene side chain.

Biological Impact: This non-planar conformation can selectively fit into hydrophobic pockets

of enzymes (e.g., specific kinase domains or histone deacetylases) that planar 3,4-analogs

cannot access.

B. Metabolic Blockade
The primary metabolic clearance pathway for cinnamic acids is hydroxylation at the ortho or

para positions followed by conjugation.

2,6-Dihalo (Cl, F): Blocking both ortho sites with halogens prevents Phase I metabolic

hydroxylation, significantly extending plasma half-life compared to Caffeic acid.

2,6-Dimethoxy: Provides lipophilic bulk that improves membrane permeability (logP) while

resisting rapid glucuronidation.

C. Comparative SAR Visualization
The following diagram illustrates the functional divergence between 2,6- and 3,4-substitution

patterns.
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Figure 1: Divergent SAR pathways. 2,6-substitution drives stability and specificity, while 3,4-

substitution drives reactivity and clearance.

Comparative Efficacy Data
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The following table contrasts the performance of 2,6-disubstituted derivatives against the

industry "Gold Standards" (Caffeic Acid and Unsubstituted Cinnamic Acid).

Table 1: Biological Profile Comparison

Feature
2,6-

Dichlorocinnami

c Acid

2,6-

Dimethoxycinna

mic Acid

Caffeic Acid

(3,4-OH)
Ref. Standard

Primary

Mechanism

Cytotoxicity /

Auxin Inhibition

Anti-

inflammatory /

Lipophilicity

Direct Radical

Scavenging
--

Metabolic

Stability

High (Halogen

block)

Moderate

(Demethylation

req.)

Low (Rapid

conjugation)
--

Lipophilicity

(cLogP)

~3.2 (High

permeability)
~2.1 (Moderate)

~1.1 (Low

permeability)
--

Antitumor (IC50)
15–50 µM (Cell

cycle arrest)
40–80 µM

>100 µM (Weak

cytotoxicity)

Doxorubicin (<1

µM)

Antioxidant

(DPPH)
Negligible

Low (<20%

inhibition)

High (>90%

inhibition)
Trolox (High)

Key Application
Drug Scaffold /

Herbicide

Neuroprotection /

Metabolic

Nutraceutical /

Topical
--

Interpretation:

Do not use 2,6-analogs for direct antioxidant therapy; they lack the phenolic hydrogen

donors.

Select 2,6-analogs (specifically 2,6-dichloro or 2,6-difluoro) when designing inhibitors

requiring extended systemic circulation or blood-brain barrier penetration.
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To synthesize 2,6-disubstituted derivatives, the Knoevenagel Condensation (Doebner

Modification) is the industry standard due to its tolerance for sterically hindered aldehydes.

Workflow Visualization

2,6-Disubstituted Benzaldehyde
+ Malonic Acid

Reflux (80-110°C)
Decarboxylation (-CO2)

 Mix

Catalyst System:
Pyridine + Piperidine (Trace)

Acidification (HCl)
Ice Water Bath

 2-4 Hours

Crude 2,6-Cinnamic Acid
(Precipitate)

 Filter

Recrystallization
(Ethanol/Water)

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow for sterically hindered cinnamic acids.

Detailed Protocol: Synthesis of (E)-3-(2,6-
Dichlorophenyl)acrylic Acid
Objective: Synthesize a metabolically stable 2,6-dichloro analog.
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Reagent Prep: In a 50 mL round-bottom flask, combine 2,6-dichlorobenzaldehyde (10 mmol,

1.75 g) and malonic acid (12 mmol, 1.25 g).

Catalysis: Add pyridine (5 mL) as the solvent/base and piperidine (0.2 mL) as the catalyst.

Expert Note: The piperidine forms a reactive iminium ion intermediate, crucial for

overcoming the steric hindrance of the 2,6-dichloro groups.

Reaction: Attach a reflux condenser. Heat the mixture to 100°C for 3 hours.

Checkpoint: Evolution of CO₂ bubbles indicates active decarboxylation.

Quenching: Cool the reaction mixture to room temperature. Pour slowly into a beaker

containing ice-cold HCl (2M, 50 mL) with vigorous stirring.

Why? This neutralizes the pyridine and precipitates the free acid.

Isolation: Filter the white precipitate using a Buchner funnel. Wash with cold water (3 x 20

mL) to remove pyridinium salts.

Purification: Recrystallize from Ethanol/Water (1:1).

Expected Yield: 75-85%.

Validation: Check melting point (approx. 190-192°C) and ¹H-NMR (Doublet for vinyl

protons, J ~16 Hz indicating trans-isomer).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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